REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]2[c:16]([cH:17]1)[S:15](=[O:18])(=[O:19])[c:14]1[c:9]([cH:10][cH:11][cH:12][cH:13]1)[C:8]2=[O:20].[CH3:22][C:23](=[O:24])[OH:25].[ClH:21].[Zn:26]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]2[c:16]([cH:17]1)[S:15](=[O:18])(=[O:19])[c:14]1[c:9]([cH:10][cH:11][cH:12][cH:13]1)[CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2c(c1)S(=O)(=O)c1ccccc1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc2c(c1)S(=O)(=O)c1ccccc1C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |